6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Its molecular architecture includes:
- A 6-ethyl group on the tetrahydrothienopyridine ring.
- A 2-(methylthio)benzamido substituent at position 2.
- A carboxamide group at position 3, stabilized as a hydrochloride salt for enhanced solubility.
Properties
IUPAC Name |
6-ethyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2.ClH/c1-3-21-9-8-11-14(10-21)25-18(15(11)16(19)22)20-17(23)12-6-4-5-7-13(12)24-2;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFCFNRZYUCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a member of the thieno[2,3-c]pyridine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, with a focus on its antitumor and antimicrobial properties.
Synthesis
The synthesis of 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process often begins with the preparation of the thienopyridine scaffold, followed by the introduction of various substituents such as ethyl and methylthio groups. The following table summarizes key steps in the synthesis:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thiophene derivative + ethyl halide | 70% |
| 2 | Amidation | Benzoyl chloride + amine derivative | 85% |
| 3 | Cyclization | Thieno precursor + base | 75% |
Antitumor Activity
Research indicates that compounds similar to 6-Ethyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant antitumor activity. For instance, studies have shown that related thieno[2,3-d]pyrimidines act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in nucleotide synthesis and cellular proliferation.
- In vitro Studies : Compounds in this class have demonstrated IC50 values ranging from to M against various human tumor cell lines . The presence of an ethyl group at the C6 position enhances the potency compared to methyl analogs.
- Molecular Mechanism : Molecular modeling suggests that the ethyl group increases hydrophobic interactions with Val115 in human DHFR, leading to improved inhibitory activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Recent studies highlight its effectiveness against various pathogens:
- In vitro Efficacy : The compound exhibits low minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .
- In vivo Studies : In animal models infected with Plasmodium berghei, administration of similar thienopyrimidine derivatives resulted in a significant reduction in parasitemia . For example, a related compound showed a decrease in parasitemia by 34% at a dosage of 50 mg/kg over four days.
Case Studies
- Case Study on Antitumor Activity : A study involving a series of thienopyrimidine analogs demonstrated that compounds with modifications at the C6 position exhibited enhanced activity against human cancer cell lines. One derivative showed an IC50 value of 0.56 µM against human DHFR while being significantly more potent than pemetrexed .
- Case Study on Antimicrobial Activity : A derivative was tested for its ability to inhibit Plasmodium falciparum during both asexual and sexual stages. It exhibited EC50 values between 0.06 and 0.12 µM, indicating strong antiplasmodial activity without cytotoxic effects on mammalian cell lines .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substituent variations. Key comparisons include:
Key Observations :
- Position 2 Amide : The 2-(methylthio)benzamido group in the target compound introduces sulfur-based lipophilicity, contrasting with electron-rich groups (e.g., 3,4-dimethoxybenzamido in ) or heterocyclic substituents (e.g., thiophene-2-carboxamido in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
